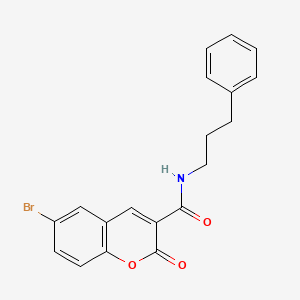
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic compound used in various scientific research applications. It is a heterocyclic compound containing both a benzene ring and a chromene ring. This compound is used in a variety of research applications, including biochemical and physiological studies, and has been found to have a number of advantages and limitations for use in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor (GPR35) Agonists
Chromene derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. Studies have utilized these compounds, such as 6-bromo-chromen-4-one-2-carboxylic acids, to characterize the receptor's affinity and response through binding and β-arrestin recruitment assays. These findings are crucial for understanding GPR35's physiological and pathophysiological roles, potentially paving the way for new therapeutic targets (Thimm, Funke, Meyer, & Müller, 2013).
Crystal Structure Analysis
Chromene derivatives have also been the subject of crystallographic studies to understand their structural characteristics. For example, the analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs has contributed to the knowledge of crystal packing and molecular conformation, essential for the development of materials with specific physical properties (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Biological Activity
A series of chromene-3-carboxamide derivatives, including those with thiazolidin-4-one rings, have been synthesized and evaluated for their biological properties. These compounds have shown antibacterial activity, highlighting the potential of chromene derivatives in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Photoreactive Polymers
Chromene derivatives have been incorporated into the structure of aromatic polyamides to create photosensitive materials. These polymers exhibit unique properties, such as solubility in various solvents and thermal stability, alongside the ability to undergo photoreactive crosslinking, making them suitable for a range of applications in material science (Nechifor, 2009).
Antimicrobial Agents
Novel chromeno[3,4‐c]pyrrole‐3,4‐dione-based N-heterocycles derived from chromene carboxamide have been synthesized and demonstrated significant antimicrobial activities. This indicates the potential of chromene derivatives in the development of new antimicrobial agents, addressing the need for treatments against resistant pathogens (Azab, Azab, & Elkanzi, 2017).
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-15-8-9-17-14(11-15)12-16(19(23)24-17)18(22)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZRZNPSXYAYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

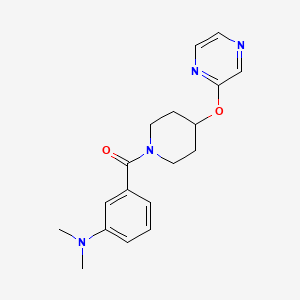
![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)
![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2836265.png)
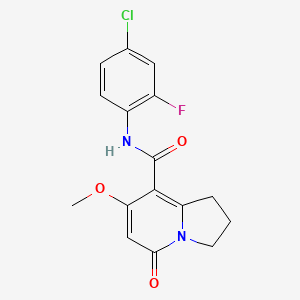
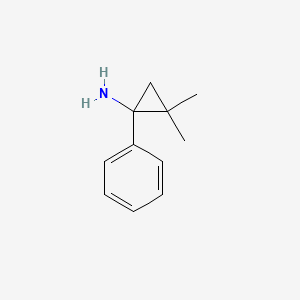
![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)
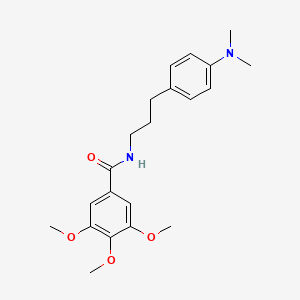
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2836273.png)
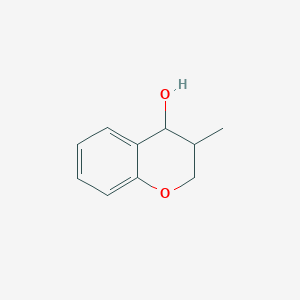
![2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2836275.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2836278.png)
![3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2836279.png)